molecular formula C29H20O8 B1316053 4,4',4'',4'''-Methanetetrayltetrabenzoic acid CAS No. 160248-28-2

4,4',4'',4'''-Methanetetrayltetrabenzoic acid

Cat. No. B1316053
CAS RN: 160248-28-2
M. Wt: 496.5 g/mol
InChI Key: VSFXBCHNPQPWBX-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid, also known as tetrakis(4-carboxyphenyl)methane, is a chemical compound with the molecular formula C29H20O8 . It is used as a linker in the synthesis of Metal-Organic Frameworks (MOFs) .


Synthesis Analysis

The synthesis of 4,4’,4’‘,4’‘’-methanetetrayltetrabenzoic acid involves a multi-step reaction. A mixture of tetrakis(4-carboxyphenyl)methane and thionyl chloride is heated to a gentle reflux until all the solids are dissolved. Then, the excess of thionyl chloride is removed under reduced pressure .


Molecular Structure Analysis

The molecular structure of 4,4’,4’‘,4’‘’-methanetetrayltetrabenzoic acid is complex, with four benzene rings attached to a central carbon atom. Each benzene ring has a carboxylic acid group attached to it .


Chemical Reactions Analysis

The chemical reactions involving 4,4’,4’‘,4’‘’-methanetetrayltetrabenzoic acid are complex and can involve multiple steps. For example, it can be converted to 4,4’,4’‘,4’‘’-methanetetrayltetrabenzonitrile through a series of reactions .


Physical And Chemical Properties Analysis

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid has a molecular weight of 496.46. It has a predicted boiling point of 758.9±60.0 °C and a predicted density of 1.434±0.06 g/cm3 . The pKa value is predicted to be 3.45±0.10 .

Scientific Research Applications

4,4',4'',4'''-Methanetetrayltetrabenzoic acid has a variety of applications in scientific research. It has been used in studies of the effects of environmental pollutants on human health, as well as in studies of the mechanisms of drug action. It has also been used to study the effects of oxidative stress on cells and tissues, as well as the effects of various dietary components on the human body. Additionally, this compound has been used in studies of the effects of various hormones on the body, as well as in studies of the mechanisms of aging.

Mechanism of Action

The mechanism of action of 4,4',4'',4'''-Methanetetrayltetrabenzoic acid is not yet fully understood. However, it is known that this compound binds to certain proteins in the body, which can lead to a variety of effects. For example, this compound can bind to certain enzymes, which can lead to changes in the activity of those enzymes. Additionally, this compound can bind to certain receptors, which can lead to changes in the activity of those receptors.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant activity, which can protect cells and tissues from oxidative damage. Additionally, this compound has been found to have anti-inflammatory effects, which can reduce inflammation in the body. Furthermore, this compound has been found to have anti-cancer effects, which can reduce the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

4,4',4'',4'''-Methanetetrayltetrabenzoic acid has several advantages for laboratory experiments. It is a relatively stable compound, and it is easily synthesized. Additionally, it is relatively non-toxic, making it safe for use in laboratory experiments. However, this compound does have some limitations for laboratory experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic solutions.

Future Directions

There are a variety of potential future directions for 4,4',4'',4'''-Methanetetrayltetrabenzoic acid research. For example, further research could be done to understand the mechanism of action of this compound and to identify additional biochemical and physiological effects. Additionally, further research could be done to identify potential therapeutic applications of this compound, such as in the treatment of cancer or other diseases. Finally, further research could be done to identify potential uses of this compound in industrial applications, such as in the production of polymers or other materials.

Safety and Hazards

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid is classified as a warning substance according to the Globally Harmonized System (GHS). It may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

4-[tris(4-carboxyphenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20O8/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37/h1-16H,(H,30,31)(H,32,33)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFXBCHNPQPWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573400
Record name 4,4',4'',4'''-Methanetetrayltetrabenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160248-28-2
Record name 4,4',4'',4'''-Methanetetrayltetrabenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(4-carboxyphenyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 4,4',4'',4'''-Methanetetrayltetrabenzoic acid influence its ability to form cavities in crystal structures?

A1: this compound possesses a tetrahedral geometry with four benzoic acid groups extending from a central carbon atom. This unique structure, when combined with other molecules like aminoisophtalic acid, can lead to the formation of cavities within the resulting crystal lattice. [] These cavities arise from the spatial arrangement of the molecules and the specific hydrogen bonding patterns formed. In the case of the G-1 dendrimer formed with aminoisophtalic acid, only one carboxy group of the aminoisophtalic acid participates in hydrogen bonding, leaving the other carboxy group free. [] This selective hydrogen bonding, coupled with the tetrahedral geometry of this compound, contributes to the formation of cavities within the crystal structure.

Q2: Can this compound be used to create catalytically active metal-organic frameworks (MOFs)?

A2: Yes, research has shown that this compound can be utilized in the synthesis of MOFs with catalytic properties. [] Specifically, when combined with bismuth, a robust and chemically stable MOF, denoted as BiPF-7, has been synthesized. [] This MOF exhibits high catalytic activity in the one-pot multicomponent Strecker reaction, effectively promoting the formation of α-aminonitriles from ketones. [] This example highlights the potential of this compound as a building block for the development of novel MOF catalysts.

Q3: What evidence exists for framework adaptability in MOFs incorporating this compound?

A3: Studies on BiPF-7, a MOF synthesized using this compound and bismuth, have provided evidence for framework adaptability. [] Crystallographic analysis revealed that the interaction of catalytic substrates with the bismuth centers in BiPF-7 triggers structural changes within the framework. [] Interestingly, these changes extend beyond the immediate binding sites of the guest molecules, indicating a concerted response within the MOF structure. [] This framework adaptability suggests a dynamic interplay between the MOF components and the guest molecules, which might play a crucial role in the catalytic activity and selectivity of these materials.

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